molecular formula C13H9ClFNO3 B560264 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol CAS No. 1111084-78-6

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol

Cat. No.: B560264
CAS No.: 1111084-78-6
M. Wt: 281.66 g/mol
InChI Key: LRRMQNGSYOUANY-SOFYXZRVSA-N
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Description

FERb 033 is a synthetic, nonsteroidal estrogen that was synthesized in 2009. It is a potent and selective estrogen receptor beta agonist, with a high affinity for the estrogen receptor beta over the estrogen receptor alpha . The compound has been widely used in scientific research due to its specificity and potency.

Scientific Research Applications

FERb 033 has a wide range of applications in scientific research:

Preparation Methods

FERb 033 can be synthesized through a series of chemical reactions involving the formation of a biphenyl structure with specific functional groups. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

FERb 033 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

FERb 033 exerts its effects by selectively binding to the estrogen receptor beta. This binding activates the receptor, leading to the transcription of specific genes involved in various biological processes. The compound has a high affinity for the estrogen receptor beta, with a dissociation constant (K_i) of 7.1 nM and an effective concentration (EC_50) of 4.8 nM . The molecular targets and pathways involved include the regulation of gene expression related to cell growth and differentiation.

Comparison with Similar Compounds

FERb 033 is unique due to its high selectivity for the estrogen receptor beta over the estrogen receptor alpha. Similar compounds include:

These compounds also act as estrogen receptor beta agonists but differ in their chemical structures and selectivity profiles. FERb 033 stands out due to its potent and selective action on the estrogen receptor beta, making it a valuable tool in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol can be achieved through a multi-step reaction involving the conversion of readily available starting materials.", "Starting Materials": [ "3-fluoro-4-hydroxybenzaldehyde", "2-chloro-3-hydroxybenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-fluoro-4-hydroxybenzaldehyde oxime", "a. Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 g, 6.5 mmol) in ethanol (10 mL) and add hydroxylamine hydrochloride (0.8 g, 11.6 mmol) and sodium hydroxide (0.6 g, 15 mmol).", "b. Heat the reaction mixture at reflux for 3 hours.", "c. Cool the reaction mixture to room temperature and filter the resulting solid.", "d. Wash the solid with ethanol and dry under vacuum to obtain 3-fluoro-4-hydroxybenzaldehyde oxime (1.2 g, 92%) as a yellow solid.", "Step 2: Synthesis of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-hydroxybenzaldehyde", "a. Dissolve 2-chloro-3-hydroxybenzaldehyde (0.5 g, 3.2 mmol) and 3-fluoro-4-hydroxybenzaldehyde oxime (0.9 g, 4.8 mmol) in acetic acid (10 mL).", "b. Add sodium hydroxide (0.5 g, 12.5 mmol) and heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the resulting solid.", "d. Wash the solid with water and dry under vacuum to obtain 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-hydroxybenzaldehyde (0.8 g, 85%) as a yellow solid.", "Step 3: Synthesis of 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol", "a. Dissolve 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-hydroxybenzaldehyde (0.5 g, 1.7 mmol) in ethanol (10 mL).", "b. Add hydroxylamine hydrochloride (0.3 g, 4.3 mmol) and heat the reaction mixture at reflux for 3 hours.", "c. Cool the reaction mixture to room temperature and filter the resulting solid.", "d. Wash the solid with ethanol and dry under vacuum to obtain 2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol (0.4 g, 78%) as a yellow solid." ] }

CAS No.

1111084-78-6

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

IUPAC Name

2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H/b16-6-

InChI Key

LRRMQNGSYOUANY-SOFYXZRVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)/C=N\O)O)Cl)F)O

SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O

Synonyms

2-Chloro-3'-fluoro-3,4'-dihydroxy-[1,1-biphenyl]-4-carboxaldehyde oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Reactant of Route 2
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Reactant of Route 3
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Reactant of Route 4
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Reactant of Route 5
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol
Reactant of Route 6
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol

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